molecular formula C27H27N5O2S B11384472 N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11384472
M. Wt: 485.6 g/mol
InChI Key: LWNOXDGNRHJIRK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and methyl groups through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide:

    Other Triazolothiadiazines: Compounds with similar core structures but different substituents, exhibiting diverse biological activities.

Uniqueness

This compound stands out due to its specific substituents, which may confer unique biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C27H27N5O2S

Molecular Weight

485.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C27H27N5O2S/c1-17-9-12-20(13-10-17)24-25(26(33)28-22-14-11-18(2)15-19(22)3)35-27-30-29-23(32(27)31-24)16-34-21-7-5-4-6-8-21/h4-15,24-25,31H,16H2,1-3H3,(H,28,33)

InChI Key

LWNOXDGNRHJIRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)COC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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